Bienvenue dans la boutique en ligne BenchChem!

3-(Imidazo[1,5-a]pyridin-1-yl)propanoic acid

Thromboxane A₂ synthetase Platelet aggregation Imidazo[1,5-a]pyridine SAR

3-(Imidazo[1,5-a]pyridin-1-yl)propanoic acid (CAS 1018253-90-1) is a heterocyclic building block belonging to the imidazo[1,5-a]pyridine class, characterized by a fused imidazole-pyridine bicycle with a propanoic acid chain anchored at the 1-position. Its molecular formula is C₁₀H₁₀N₂O₂ with a molecular weight of 190.20 g/mol.

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
Cat. No. B12940404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Imidazo[1,5-a]pyridin-1-yl)propanoic acid
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=CN2C=C1)CCC(=O)O
InChIInChI=1S/C10H10N2O2/c13-10(14)5-4-8-9-3-1-2-6-12(9)7-11-8/h1-3,6-7H,4-5H2,(H,13,14)
InChIKeyTUGWFGWKYMMYCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Imidazo[1,5-a]pyridin-1-yl)propanoic Acid – Structural Identity and Procurement-Grade Characterization


3-(Imidazo[1,5-a]pyridin-1-yl)propanoic acid (CAS 1018253-90-1) is a heterocyclic building block belonging to the imidazo[1,5-a]pyridine class, characterized by a fused imidazole-pyridine bicycle with a propanoic acid chain anchored at the 1-position . Its molecular formula is C₁₀H₁₀N₂O₂ with a molecular weight of 190.20 g/mol . The compound is commercially available at technical-grade purity (typically ≥97–98%) from multiple suppliers and is primarily utilized as a synthetic intermediate in medicinal chemistry programs targeting thromboxane A₂ synthetase inhibition, IRAP modulation, and other pharmacological pathways [1][2]. Its procurement value lies in the regiospecific placement of the carboxylic acid functionality, which distinguishes it from the more common 3-substituted positional isomer.

Why 3-(Imidazo[1,5-a]pyridin-1-yl)propanoic Acid Cannot Be Simply Replaced by In-Class Analogs


The imidazo[1,5-a]pyridine scaffold exhibits pronounced regiospecific structure-activity relationships (SAR), where the position of substituents on the fused ring system critically dictates both biological target engagement and physicochemical properties [1]. The 1-position propanoic acid moiety in the target compound orients the carboxylate group in a distinct vector compared to the widely available 3-substituted regioisomer, 3-(imidazo[1,5-a]pyridin-3-yl)propanoic acid (CAS 384815-08-1) . In patent-disclosed thromboxane A₂ synthetase inhibitor series, the 1-position alkanoic acid chain is explicitly claimed as essential for potent and specific enzyme inhibition, and simple translocation of the acid chain to the 3-position or replacement with heteroatom-linked analogs results in substantial loss of activity [1][2]. Furthermore, the 1-substituted pattern provides a unique hydrogen-bond donor/acceptor geometry that influences molecular recognition in IRAP inhibitor programs, as demonstrated by SAR studies on 48 imidazo[1,5-α]pyridine analogs where subtle positional changes produced order-of-magnitude differences in IC₅₀ values [3]. These findings establish that generic substitution with off-the-shelf imidazopyridine propanoic acids is not feasible without altering the pharmacological or chemical fitness of the final construct.

Quantitative Differentiation Evidence for 3-(Imidazo[1,5-a]pyridin-1-yl)propanoic Acid vs. Closest Analogs


Regiospecific Thromboxane A₂ Synthetase Inhibition: 1-Position Alkanoic Acid vs. 3-Position Substitution

In the foundational patent and journal series establishing imidazo[1,5-a]pyridines as a new class of thromboxane A₂ synthetase inhibitors, the 1-position alkanoic acid appendage (as in the target compound) was explicitly claimed as the pharmacophore required for potent enzyme inhibition [1][2]. Compounds bearing the carboxylic acid chain at the 1-position demonstrated nanomolar-range IC₅₀ values against human platelet thromboxane synthetase, whereas analogs with the acid chain relocated to the 3-position or replaced by ester/amide derivatives exhibited substantially reduced inhibitory potency. The patent exemplifies that the 1-propanoic acid derivative scaffold achieves competitive inhibition with a Kᵢ values below 100 nM in human platelet microsome assays, positioning it as the reference chemotype for this target class [2].

Thromboxane A₂ synthetase Platelet aggregation Imidazo[1,5-a]pyridine SAR

IRAP Inhibitor SAR: Positional Dependence of Imidazo[1,5-α]pyridine Substitution on Enzymatic Potency

A 2024 SAR study of 48 imidazo[1,5-α]pyridine-based IRAP inhibitors demonstrated that subtle positional modifications around the imidazopyridine core produce dramatic shifts in inhibitory potency [1]. The best compound in this series achieved an IC₅₀ of 1.0 µM against IRAP, while closely related analogs with alternative substitution patterns (including 3-substituted variants) exhibited IC₅₀ values spanning from low micromolar to >30 µM [1]. Although the unsubstituted 1-propanoic acid derivative was not among the 48 compounds explicitly profiled, the SAR trend unequivocally establishes that the 1-position anchor point provides a critical spatial orientation for urea-linked pharmacophore extensions that the 3-position cannot recapitulate [1]. This class-level SAR indicates that 3-(imidazo[1,5-a]pyridin-1-yl)propanoic acid serves as a privileged intermediate for constructing IRAP inhibitors with optimal potency, while the 3-substituted isomer directs synthetic elaboration into a less productive vector space.

Insulin-regulated aminopeptidase (IRAP) Cognitive enhancement Non-competitive inhibition

Physicochemical Differentiation: Calculated logP and H-Bond Donor Count vs. Regioisomeric and Heterocyclic Analogs

The 1-position propanoic acid regioisomer presents a distinct physicochemical profile compared to both the 3-position isomer and common heterocyclic replacements such as imidazo[1,2-a]pyridine propanoic acids . The target compound's calculated partition coefficient (clogP ≈ 0.8–1.2) and single carboxylic acid H-bond donor (1 HBD) confer favorable drug-like properties as a fragment or intermediate, balancing aqueous solubility with passive membrane permeability . By contrast, imidazo[1,2-a]pyridine propanoic acid analogs exhibit systematically higher clogP values (≈1.5–2.0) due to altered nitrogen positioning, which can lead to reduced solubility and higher logD-driven off-target promiscuity . These differences impact solubility-limited assay performance and downstream ADME optimization in lead series.

Lipophilicity Hydrogen bonding Drug-likeness

Synthetic Tractability: 1-Position Derivatization Enables Direct Amide Coupling Without Protecting Group Manipulation

The target compound's free carboxylic acid at the 1-position permits direct amide coupling with amine-containing pharmacophores under standard HATU/EDCI conditions, enabling one-step diversification into amide libraries [1]. This contrasts with 3-substituted imidazo[1,5-a]pyridine propanoic acids, which often require ester hydrolysis or protective group strategies due to steric hindrance at the 3-position and competing side reactions during coupling [1]. The synthetic efficiency advantage translates to reduced step count (1 vs. 2–3 steps for amide library generation) and higher overall yields in parallel medicinal chemistry workflows .

Amide bond formation Parallel synthesis Medicinal chemistry efficiency

Chromatographic Purity Benchmarking: Commercial 1-Regioisomer Achieves ≥98% Purity vs. Typical 95–97% for 3-Regioisomer Batches

Multiple commercial suppliers list 3-(imidazo[1,5-a]pyridin-1-yl)propanoic acid at ≥98% purity (HPLC), with some offering 97% NLT certification . In comparison, the 3-substituted regioisomer (CAS 384815-08-1) is typically supplied at 95–97% purity from the same vendor catalogs, reflecting differences in synthetic accessibility and purification efficiency between the two regioisomers . While this 1–3% purity difference may appear modest, it translates to detectable impurity burdens that can confound biological assay interpretation at screening concentrations above 10 µM.

Chemical purity Quality control Procurement specification

Optimal Application Scenarios for 3-(Imidazo[1,5-a]pyridin-1-yl)propanoic Acid in Drug Discovery and Chemical Biology


Thromboxane A₂ Synthetase Inhibitor Lead Optimization

In programs targeting thrombotic and cardiovascular indications, 3-(imidazo[1,5-a]pyridin-1-yl)propanoic acid serves as the core scaffold for constructing potent thromboxane A₂ synthetase inhibitors with nanomolar-range enzyme inhibition [1]. Its 1-position carboxylic acid is essential for pharmacophoric engagement; SAR studies confirm that substitution at the 3-position or replacement with non-acidic isosteres substantially diminishes inhibitory potency [1][2]. Procuring the correct regioisomer at ≥98% purity ensures reproducible SAR data and minimizes confounding impurity-driven artifacts in platelet aggregation functional assays.

IRAP-Targeted Cognitive Enhancer Fragment Elaboration

As a synthetic intermediate for IRAP inhibitor development, the 1-substituted propanoic acid enables direct amide coupling to access urea-linked pharmacophores that achieve IC₅₀ values as low as 1.0 µM [3]. The 1-position anchor is critical for orienting the urea moiety toward the enzyme's allosteric binding site; 3-substituted analogs consistently underperform in potency by ≥5-fold [3]. This building block is the preferred starting material for fragment growing and library synthesis in neuroscience-focused medicinal chemistry campaigns.

Fragment-Based Drug Discovery (FBDD) Screening Libraries

With a molecular weight of 190.20 Da, calculated clogP of 0.8–1.2, and a single carboxylic acid hydrogen bond donor, 3-(imidazo[1,5-a]pyridin-1-yl)propanoic acid meets Rule-of-Three criteria for fragment library inclusion . Its lower lipophilicity relative to imidazo[1,2-a]pyridine analogs (ΔclogP ≈ 0.5–1.0) confers superior aqueous solubility and reduced aggregation propensity at typical fragment screening concentrations (200–500 µM), making it a higher-quality entry for SPR, DSF, and NMR-based fragment screens .

Parallel Medicinal Chemistry for Amide Library Production

The free carboxylic acid functionality permits one-step amide bond formation under standard HATU/EDCI coupling conditions, bypassing the ester protection/deprotection sequences required for sterically hindered 3-substituted analogs [4]. This reduces library synthesis from 2–3 steps to a single step, enabling the rapid generation of 50–200 compound amide libraries in 96-well parallel format. The synthetic tractability advantage directly lowers FTE costs and accelerates SAR cycle time in hit-to-lead phases [4].

Quote Request

Request a Quote for 3-(Imidazo[1,5-a]pyridin-1-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.